molecular formula C8H10N2O B071401 3,5,6-Trimethylpyrazine-2-carbaldehyde CAS No. 186534-02-1

3,5,6-Trimethylpyrazine-2-carbaldehyde

Cat. No.: B071401
CAS No.: 186534-02-1
M. Wt: 150.18 g/mol
InChI Key: HSGOLPGJARMUOX-UHFFFAOYSA-N
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Description

3,5,6-Trimethylpyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H10N2O . It is characterized by a pyrazine ring substituted with three methyl groups and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylpyrazine-2-carbaldehyde typically involves the reaction of 3,5,6-trimethylpyrazine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3,5,6-trimethylpyrazine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trimethylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Food Science

Flavoring Agent : This compound is primarily recognized for its role as a flavoring agent due to its low odor threshold and strong flavor profile. It is used in various food products to enhance taste and aroma. Pyrazines are generally recognized as safe (GRAS) by the FDA and are commonly found in coffee, roasted nuts, and meat products .

Case Study : A study analyzing the metabolites of key flavor compounds in coffee identified 3,5,6-trimethylpyrazine-2-carbaldehyde as a significant contributor to the characteristic aroma of coffee. The compound's presence was linked to consumer preference .

Applications in Medicinal Chemistry

Antiplatelet Activity : Recent research has highlighted the potential of this compound in developing novel nitric oxide-donating ligustrazine derivatives. These derivatives have shown promise as antiplatelet aggregation agents, which could be beneficial in preventing cardiovascular diseases .

Synthesis of Derivatives : The compound serves as an important intermediate in the synthesis of biologically active ligustrazine derivatives. For instance, it has been utilized to create compounds that exhibit enhanced solubility and bioactivity .

Applications in Analytical Chemistry

Decoupling Agent : this compound is also employed as a decoupling agent in mitochondrial isolation from animal tissues. This application is crucial for studies involving cellular respiration and energy metabolism .

Analytical Techniques : The compound can be analyzed using various chromatographic techniques due to its distinct chemical properties. It has been successfully identified in complex mixtures using gas chromatography-mass spectrometry (GC-MS), demonstrating its utility in analytical applications .

Summary Table of Applications

Application AreaSpecific UseReferences
Food ScienceFlavoring agent in food products
Medicinal ChemistryAntiplatelet aggregation agents
Analytical ChemistryDecoupling agent for mitochondrial isolation
Analysis using GC-MS

Biological Activity

3,5,6-Trimethylpyrazine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of pyrazine, characterized by its six-membered nitrogen-containing heterocyclic structure. The presence of three methyl groups at positions 3, 5, and 6 enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HT-29 (colorectal cancer) and SH-SY5Y (neuroblastoma).
  • IC50 Values : Research indicates IC50 values ranging from 0.18 μM to 10.74 μM for different derivatives affecting these cell lines .

Table 1: Anticancer Activity of 3,5,6-Trimethylpyrazine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7aHT-2910.74Induces apoptosis
8aSH-SY5Y0.18Inhibits HDAC activity
41BEL-74020.9Regulates autophagy and DNA damage

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in models of oxidative stress. For example:

  • Model Used : PC12 cells subjected to H2O2-induced oxidative damage.
  • EC50 Values : Neuroprotective effects were observed with EC50 values as low as 3.68 μM .

Antiplatelet Activity

This compound exhibits significant antiplatelet activity. In vitro studies have shown that it can inhibit platelet aggregation effectively:

  • Mechanism : The compound interferes with thrombin signaling pathways.
  • EC50 Values : Reported EC50 values for antiplatelet activity range from 0.054 μM to 0.020 μM depending on the experimental conditions .

Table 2: Antiplatelet Activity Metrics

CompoundTest ConditionEC50 (μM)
24ADP-induced aggregation0.054
25Thrombin-induced aggregation0.020

The biological activities of this compound can be attributed to several mechanisms:

  • HDAC Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression linked to cancer progression.
  • Oxidative Stress Modulation : It protects neuronal cells from oxidative stress by modulating reactive oxygen species (ROS) levels and enhancing antioxidant defenses.
  • Platelet Aggregation Inhibition : By disrupting thrombin signaling pathways, it reduces platelet aggregation and may have implications for cardiovascular health.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects on various cancer cell lines and confirmed that derivatives of this compound significantly inhibited cell growth compared to controls .
  • Neuroprotection in Animal Models : Animal studies have illustrated that administration of this pyrazine derivative can significantly reduce infarct size following ischemic events in models of stroke .

Safety Profile

The safety profile of this compound has been assessed through toxicity studies:

  • Genotoxicity Tests : Results indicate that the compound is non-genotoxic under standard testing conditions.
  • Repeated Dose Toxicity : Data suggest that repeated exposure does not present significant risks under controlled conditions .

Properties

IUPAC Name

3,5,6-trimethylpyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGOLPGJARMUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594018
Record name 3,5,6-Trimethylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186534-02-1
Record name 3,5,6-Trimethylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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